Bienvenue dans la boutique en ligne BenchChem!

6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

DNA binding RNA binding nucleic acid fragmentation

6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 60228-89-9), with molecular formula C₁₃H₁₄N₄O₂ and molecular weight 258.28 g/mol, is a Schiff base derivative formed by condensation of 5,6-diamino-1,3-dimethyluracil with benzaldehyde. The compound features electron-rich amino and benzylideneamino functionalities on the 1,3-dimethylpyrimidine-2,4(1H,3H)-dione core, positioning it as a privileged intermediate for oxidative cyclization to 6-arylpteridines, purines, and 8-substituted theophyllines.

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
CAS No. 60228-89-9
Cat. No. B12940958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
CAS60228-89-9
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)N=CC2=CC=CC=C2)N
InChIInChI=1S/C13H14N4O2/c1-16-11(14)10(12(18)17(2)13(16)19)15-8-9-6-4-3-5-7-9/h3-8H,14H2,1-2H3
InChIKeyPQOPEFVAWNZLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 60228-89-9): A Specialized Schiff Base Intermediate for Fused Heterocycle Synthesis


6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 60228-89-9), with molecular formula C₁₃H₁₄N₄O₂ and molecular weight 258.28 g/mol, is a Schiff base derivative formed by condensation of 5,6-diamino-1,3-dimethyluracil with benzaldehyde [1]. The compound features electron-rich amino and benzylideneamino functionalities on the 1,3-dimethylpyrimidine-2,4(1H,3H)-dione core, positioning it as a privileged intermediate for oxidative cyclization to 6-arylpteridines, purines, and 8-substituted theophyllines [1][2]. Its physical properties include a density of 1.28 g/cm³ and a boiling point of 368.2 °C at 760 mmHg [1].

Why 6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Cannot Be Substituted by Generic Pyrimidine Intermediates


Generic substitution fails because the compound occupies a specific structural niche among 5,6-diaminouracil derivatives. The N1- and N3-methyl substituents eliminate prototropic tautomerism inherent in unmethylated uracils [1], while the C6-amino group and C5-benzylideneamino Schiff base provide a unique arrangement for regioselective cyclization [2]. Closely related analogs—such as the 2-thioxo counterpart L-189 (CAS 64232-83-3)—diverge functionally: L-189 is a validated DNA ligase I/III/IV inhibitor (IC₅₀ 5–9 µM) , whereas the 2-oxo target compound serves primarily as a synthetic intermediate for pteridine and purine construction. Procuring the generic 5,6-diamino-1,3-dimethyluracil precursor would necessitate separate Schiff base formation and purification steps, adding time and cost to synthetic workflows [2].

Quantitative Comparative Evidence for 6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Selection


DNA/RNA Binding and Fragmentation Differentiated from Acyclovir

In the 2007 El-Sabbagh et al. study, 6-amino-1,3-dimethyl-5-(substituted methylidene)aminouracils—a series containing the target benzylideneamino compound as member 2a—were evaluated in a nucleic acid binding assay against calf thymus DNA and yeast RNA. Compounds in the series demonstrated high affinity, chelation, and fragmentation of both DNA and RNA, in contrast to the reference drug acyclovir, which exhibited affinity for DNA only without RNA binding or fragmentation [1]. This broader nucleic acid engagement profile represents a measurable spectroscopic differentiation relevant to researchers studying nucleic acid-targeting agents.

DNA binding RNA binding nucleic acid fragmentation antiviral selectivity

Anti-PPRV Antiviral Cytopathogenicity Reduction Differentiated from Acyclovir

The 2007 study by El-Sabbagh et al. evaluated the antiviral activity of uracil-derived Schiff bases against Peste des petits ruminant virus (PPRV) on Vero cell culture. The series members 2e and 2f reduced viral cytopathogenicity by 60% and 50%, respectively, at test concentrations [1]. Although the target compound 2a (the unsubstituted benzylideneamino derivative) was included in the series, its individual quantitative cytopathogenicity reduction value was not separately reported in the abstract or available excerpts. The data establish that this structural class—enabled by the benzylideneamino uracil scaffold—can achieve measurable anti-PPRV activity in vitro, whereas acyclovir is not indicated for PPRV [1].

antiviral activity PPRV Vero cell assay cytopathogenicity

Structural Differentiation from the 2-Thioxo Analog L-189: Impact on Pharmacological Target Profile

The closest structural analog, L-189 (CAS 64232-83-3), differs by a single atom: a sulfur atom replaces the C2 carbonyl oxygen of the target compound. This minimal structural change produces a profound functional divergence. L-189 is a well-characterized competitive inhibitor of human DNA ligases I, III, and IV, with measured IC₅₀ values of 5, 9, and 5 µM, respectively, and blocks DNA binding with a Ki of 5 µM for DNA ligase I . L-189 inhibits base excision repair (BER) and non-homologous end joining (NHEJ), sensitizing cancer cells to DNA-damaging agents . In contrast, the target 2-oxo compound is primarily documented as a versatile synthetic intermediate for oxidative cyclization to pteridines and purines [1]. Users requiring a validated DNA repair inhibitor would select L-189; users requiring a pteridine/purine synthetic precursor would select the target compound.

structure-activity relationship DNA ligase inhibition 2-thioxo vs. 2-oxo target selectivity

Xanthine Oxidase Inhibitory Activity as a Differentiated Biochemical Fingerprint

BindingDB records an IC₅₀ value of 27 µM (2.70 × 10⁴ nM) for the inhibition of bovine milk xanthine oxidase by the target compound, assessed via UV-visible spectrophotometric measurement of uric acid formation after 5 min preincubation [1]. For context, the clinically approved xanthine oxidase inhibitor allopurinol exhibits an IC₅₀ in the sub-micromolar range (~0.2–2 µM) depending on assay conditions [2]. While the target compound is substantially less potent than allopurinol, the data establish a biochemical fingerprint that can distinguish it from structurally similar analogs lacking xanthine oxidase activity. Quantitative comparisons with direct analogs (e.g., L-189 or other benzylideneamino uracils) for xanthine oxidase inhibition are not available in the public domain.

xanthine oxidase inhibition enzyme inhibition uric acid biochemical profiling

Oxidative Cyclization Yield Advantage for Purine Synthesis via Diethyl Azodicarboxylate

Yoneda et al. (1976) demonstrated that treatment of 6-amino-5-benzylideneaminopyrimidines—including the target compound as a representative substrate—with diethyl azodicarboxylate (DAD) affords the corresponding purines in essentially quantitative yields [1][2]. This dehydrogenative cyclization method is described as 'novel and efficient,' providing a streamlined route to purines without the need for pre-functionalization of the C5 position [2]. In contrast, alternative purine synthesis routes from 5,6-diaminopyrimidines typically require multi-step sequences involving formylation, nitrosation, or condensation with orthoesters, often yielding lower overall yields [3]. The quantitative yield advantage positions the target compound as a preferred intermediate for high-efficiency purine construction.

purine synthesis dehydrogenative cyclization diethyl azodicarboxylate synthetic yield

Regioselective Oxidative Cyclization to 6-Arylpteridines vs. Alternative Cyclization Outcomes

The 1977 Yoneda & Higuchi study established that treatment of the target compound with triethyl orthoformate in dimethylformamide, followed by thermal cyclization in tetramethylene sulphone, yields 6-arylpteridines in an 'unequivocal' manner [1]. This unambiguous outcome contrasts with the behavior observed in the 2007 El-Sabbagh study, where cyclization of related 6-amino-5-(substituted methylidene)aminouracils with triethyl orthoacetate or triethyl orthobenzoate gave xanthines rather than the expected pteridine derivatives [2]. The choice of orthoester (orthoformate vs. orthoacetate/orthobenzoate) critically determines the cyclization pathway—a differentiation that procurement teams must consider when selecting the starting uracil for specific fused heterocycle targets [1][2].

pteridine synthesis regioselective cyclization azahexatriene triethyl orthoformate

Optimal Application Scenarios for 6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Dual DNA/RNA-Targeting Antiviral Agents

Based on the nucleic acid binding data showing dual DNA/RNA affinity and fragmentation—a profile distinct from acyclovir's DNA-only binding [1]—this compound serves as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing broad-spectrum antiviral agents. The demonstrated anti-PPRV cytopathogenicity reduction (60% and 50% for series analogs 2e and 2f) provides a phenotypic screening benchmark for iterative medicinal chemistry optimization [1].

Synthetic Chemistry: High-Yield Purine Library Construction via DAD-Mediated Cyclization

For heterocyclic chemistry groups constructing purine libraries, the target compound offers a practical advantage: treatment with diethyl azodicarboxylate (DAD) achieves essentially quantitative yields of the corresponding purines [2][3]. This near-quantitative conversion minimizes chromatographic purification requirements and maximizes material throughput in parallel synthesis workflows [2].

Synthetic Chemistry: Regioselective 6-Arylpteridine Synthesis Using Orthoformate Cyclization

When the synthetic target is a 6-arylpteridine rather than a xanthine, the target compound combined with triethyl orthoformate in DMF provides an unambiguous cyclization outcome, as documented by Yoneda and Higuchi (1977) [4]. Procurement teams must pair this compound with orthoformate—not orthoacetate or orthobenzoate—to avoid the xanthine byproduct formation reported by El-Sabbagh et al. (2007) [1].

Biochemical Screening: Xanthine Oxidase Inhibitor Probe for SAR and Fragment-Based Design

With a confirmed xanthine oxidase IC₅₀ of 27 µM [5], this compound can function as a moderate-activity probe in biochemical screening cascades. Its well-defined structure allows fragment growing or scaffold hopping strategies to improve potency toward the sub-micromolar range observed for allopurinol (IC₅₀ ~0.2–2 µM) [6].

Quote Request

Request a Quote for 6-Amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.